1-(4-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
CAS No.: 1126779-27-8
Cat. No.: VC3067832
Molecular Formula: C18H24BFN2O2
Molecular Weight: 330.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1126779-27-8 |
|---|---|
| Molecular Formula | C18H24BFN2O2 |
| Molecular Weight | 330.2 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C18H24BFN2O2/c1-12-16(19-23-17(3,4)18(5,6)24-19)13(2)22(21-12)11-14-7-9-15(20)10-8-14/h7-10H,11H2,1-6H3 |
| Standard InChI Key | YAESNKMYSOZVBI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=C(C=C3)F)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=C(C=C3)F)C |
Introduction
1-(4-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound with a specific molecular structure that includes a pyrazole ring, a fluorobenzyl group, and a dioxaborolane moiety. This compound is identified by the CAS number 1126779-27-8 and is often used in organic synthesis, particularly in cross-coupling reactions due to its boronic ester functionality.
Molecular Formula and Weight
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Molecular Formula: CHBFNO
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Molecular Weight: Approximately 348.2 g/mol (similar to related compounds, though exact data for this specific compound may vary slightly).
Synthesis
The synthesis of this compound typically involves the reaction of a pyrazole precursor with a fluorobenzyl halide and subsequent introduction of the dioxaborolane group. This can be achieved through palladium-catalyzed cross-coupling reactions, which are common in organic synthesis for forming carbon-carbon bonds.
Applications
1-(4-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole is primarily used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials chemistry. The boronic ester group allows it to participate in Suzuki-Miyaura cross-coupling reactions, making it a versatile building block for constructing diverse organic structures.
Research Context
This compound is part of ongoing research in organic chemistry, particularly in the development of new synthetic methodologies and the synthesis of biologically active molecules. Its unique structure allows it to be used in the construction of complex heterocyclic systems, which are common in pharmaceuticals and agrochemicals.
Potential Biological Activity
While specific biological activity data for this compound are not widely reported, pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a fluorobenzyl group may enhance certain pharmacokinetic properties, such as metabolic stability.
Data Table
| Property | Value |
|---|---|
| CAS Number | 1126779-27-8 |
| Molecular Formula | CHBFNO |
| Molecular Weight | Approximately 348.2 g/mol |
| Synthesis Method | Palladium-catalyzed cross-coupling reactions |
| Applications | Intermediate in organic synthesis, particularly for pharmaceuticals and materials |
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